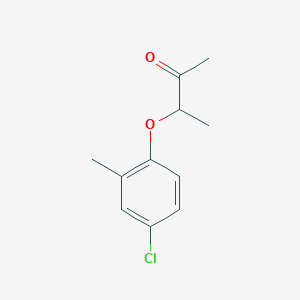

![molecular formula C7H6BrN3 B2374379 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2089292-88-4](/img/structure/B2374379.png)

5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

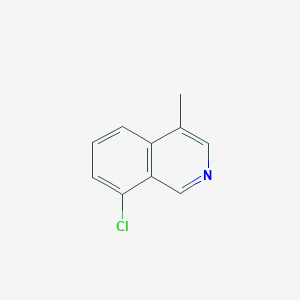

“5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is 1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is a solid substance . It has a molecular weight of 212.05 .Aplicaciones Científicas De Investigación

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .

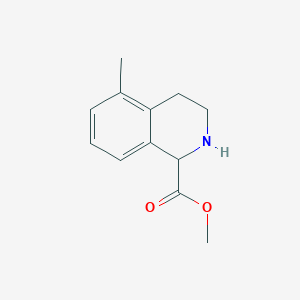

Synthetic Intermediate in Organic Synthesis

5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine, also known as 5-Br-2-MPP, has been used as a synthetic intermediate in organic synthesis. This compound is particularly useful in the synthesis of other complex organic compounds.

Potential Therapeutic Effects

5-Br-2-MPP has been studied for its potential therapeutic effects. While the specific therapeutic applications are not detailed in the source, the compound’s potential in this area is a subject of ongoing research.

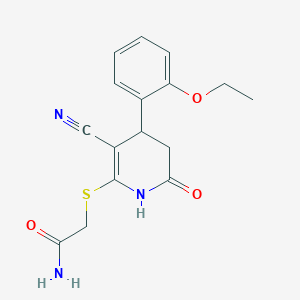

Anti-Tuberculosis Activity

Pyrazolo[3,4-b]pyridine derivatives have shown promising results against Mycobacterium tuberculosis . The compound with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .

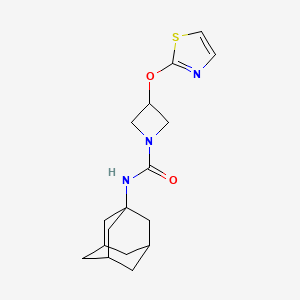

Inhibitors for Cyclin-Dependent Kinase 2 (CDK2)

Pyrazolo[3,4-d]pyrimidine scaffold, which is similar to Pyrazolo[3,4-b]pyridine, has been used to develop novel CDK2 inhibitors . These derivatives have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines .

Anti-Cancer Activity

Some pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer effects both in vitro and in vivo . For instance, LOXO-195, a derivative of pyrazolo[3,4-b]pyridine, has advanced to a phase II clinical trial for patients with TRK fusion-positive cancers that acquired resistant mutations to larotrectinib .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine interacts with its targets, the TRKs, by inhibiting their activities . The compound’s pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The inhibition of TRKs by 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine can lead to a decrease in the proliferation and differentiation of cells . This can potentially prevent the development and progression of cancers associated with the overexpression of TRKs .

Propiedades

IUPAC Name |

5-bromo-2-methylpyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWRZVABCUAXDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(N=CC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)

![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)

![N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2374306.png)

![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile](/img/structure/B2374314.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)